molecular formula C18H30BrN6O13P3 B1221281 N(6)-(6-Bromoacetamidohexyl)-amp.pcp CAS No. 66060-75-1

N(6)-(6-Bromoacetamidohexyl)-amp.pcp

Cat. No.: B1221281
CAS No.: 66060-75-1
M. Wt: 711.3 g/mol
InChI Key: NIWCCDSEJSOTIS-XKLVTHTNSA-N
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Description

N(6)-(6-Bromoacetamidohexyl)-AMP.PCP is a synthesized reactive ATP analog designed to function as an affinity labeling reagent for the covalent modification of enzyme active sites that bind adenine nucleotides . This compound is a valuable tool for researchers studying the structure and mechanism of a wide range of enzymes that utilize ATP, ADP, or AMP as substrates, cofactors, inhibitors, or allosteric effectors . Its core application lies in its ability to irreversibly inactivate target enzymes under mild conditions, facilitating the identification and characterization of nucleotide-binding pockets. The reagent's mechanism of action combines molecular recognition with covalent bonding. The adenosine moiety allows for specific, high-affinity binding to the target enzyme's nucleotide site. Once bound, the electrophilic bromoacetamide group reacts with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) within the binding pocket, forming a stable covalent bond . The inclusion of a non-hydrolyzable PCP (β,γ-methylene-diphosphonate) group instead of a triphosphate enhances the compound's stability, preventing cleavage by ATPases and making it particularly useful for probing binding sites without concerns of hydrolysis . Preliminary application studies have demonstrated that this compound rapidly inactivates key metabolic enzymes including rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (GPD), myokinase (MK), and creatine kinase (CK) . The inactivation is highly specific, as evidenced by the protective effect of natural adenine nucleotide substrates, which compete with the analog and prevent enzyme inactivation . In the case of glyceraldehyde-3-phosphate dehydrogenase, complete inactivation was achieved with the incorporation of approximately one mole of reagent per mole of enzyme subunit, confirming its efficiency and specificity as a stoichiometric affinity label . This compound provides researchers with a powerful method to explore nucleotide-dependent enzymatic mechanisms and map critical residues in active sites.

Properties

CAS No.

66060-75-1

Molecular Formula

C18H30BrN6O13P3

Molecular Weight

711.3 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-[6-[6-[(2-bromoacetyl)amino]hexylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C18H30BrN6O13P3/c19-7-12(26)20-5-3-1-2-4-6-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(36-18)8-39(29,30)37-41(34,35)38-40(31,32)33/h9-11,14-15,18,27-28H,1-8H2,(H,20,26)(H,29,30)(H,34,35)(H,21,22,23)(H2,31,32,33)/t11-,14-,15-,18-/m1/s1

InChI Key

NIWCCDSEJSOTIS-XKLVTHTNSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCNC(=O)CBr

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCNC(=O)CBr

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCNC(=O)CBr

Synonyms

N(6)-(6-bromoacetamidohexyl)-adenylyl-(beta, gamma,-methylene)diphosphonate
N(6)-(6-bromoacetamidohexyl)-AMP.PCP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts N(6)-(6-Bromoacetamidohexyl)-AMP•PCP with other ATP-affinity probes:

Compound Reactive Group Position Reactive Group Type Target Proteins Key Studies
N(6)-(6-Bromoacetamidohexyl)-AMP•PCP N6 adenine Bromoacetamidohexyl (alkylating agent) Adenine-binding AdoRs (e.g., kinases) [17] ()
5’-p-Fluorosulfonylbenzoyl Adenosine (5’-FSBA) 5’ hydroxyl p-Fluorosulfonylbenzoyl (sulfonylating agent) 5’-hydroxyl-binding proteins (e.g., ATPases) [19, 31] ()

Key Observations :

  • Reactive Group Position : The N6 modification in N(6)-(6-Bromoacetamidohexyl)-AMP•PCP targets adenine-specific binding pockets, whereas 5’-FSBA’s 5’ modification interacts with proteins recognizing ATP’s ribose-phosphate backbone .
  • This highlights positional selectivity in protein interactions.

Mechanistic and Proteomic Insights

  • Inactivation Efficiency: N(6)-(6-Bromoacetamidohexyl)-AMP•PCP exhibits irreversible binding due to its bromoacetamido group, enabling permanent enzyme inactivation. This contrasts with reversible probes like non-covalent ATP analogs .
  • For example, histone H1 (a chromatin protein) was exclusively labeled by N(6)-(6-Bromoacetamidohexyl)-AMP•PCP, suggesting adenine-specific interactions .

Case Study: Global-Scale Protein Profiling

A 2023 study () compared datasets generated using N(6)-(6-Bromoacetamidohexyl)-AMP•PCP and 5’-modified probes. Key results included:

  • Unique Targets : Histones and tRNA ligases were identified only with N(6)-(6-Bromoacetamidohexyl)-AMP•PCP, underscoring its adenine-specificity.
  • Overlap with 5’-Probes : Over 60% of ATP-binding proteins (e.g., kinases) were labeled by both probes, confirming shared recognition of ATP’s core structure.

Limitations and Challenges

  • Cross-Reactivity: The bromoacetamidohexyl group may alkylate non-target proteins with accessible nucleophilic residues (e.g., cysteine), necessitating validation via competitive assays .
  • Solubility : The hexyl chain in N(6)-(6-Bromoacetamidohexyl)-AMP•PCP reduces aqueous solubility compared to shorter-chain analogs, requiring optimized buffer conditions .

Preparation Methods

Protection of Inosine Hydroxyl Groups

The synthesis begins with inosine (C₁₀H₁₂N₄O₅), a hypoxanthine riboside, to leverage its modifiable 6-keto group. Protection of the 2', 3', and 5'-hydroxyl groups is achieved via acetylation:

  • Reagents : Acetic anhydride (Ac₂O), 4-dimethylaminopyridine (DMAP).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature (RT), 8 hours.

  • Outcome : 2',3',5'-Triacetyl-inosine is obtained in 95% yield .

Bromination at the C8 Position

To activate the purine ring for subsequent chlorination, bromination is performed:

  • Reagents : Aqueous bromine (Br₂), sodium phosphate buffer (Na₂HPO₄).

  • Conditions : Dioxane/water mixture, RT, 6–7 days.

  • Outcome : 8-Bromo-2',3',5'-triacetyl-inosine is isolated in 92% yield .

Chlorination to Generate 6,8-Dichloro Intermediate

The 6-keto group of the brominated intermediate is converted to a chloro substituent:

  • Reagents : Phosphorus oxychloride (POCl₃), N,N-diethylaniline.

  • Conditions : Refluxing DCM, 10 minutes.

  • Outcome : 6,8-Dichloro-2',3',5'-triacetylpurine riboside is formed in 78% yield .

N⁶ Substitution with Diaminohexane Linker

Selective substitution at the N⁶ position is achieved using a Boc-protected diaminohexane:

  • Reagents : N-Boc-1,6-diaminohexane, ethanol.

  • Conditions : -10°C, 12 hours.

  • Outcome : The Boc-protected intermediate is obtained in 66% yield , with minor 8-substituted byproducts removed via preparative HPLC.

Bromoacetamide Installation

Deprotection of the Boc group exposes the primary amine, which is then acylated:

  • Reagents : Bromoacetyl chloride, N,N-diisopropylethylamine (DIPEA).

  • Conditions : DCM, RT, 8 hours.

  • Outcome : The N⁶-(6-bromoacetamidohexyl) derivative is formed in 72% yield .

Deprotection of Ribose Hydroxyls

Selective hydrolysis of the acetyl groups restores the ribose hydroxyls:

  • Reagents : Methanolic ammonia (2 M).

  • Conditions : -40°C, 2 hours.

  • Outcome : The deprotected nucleoside is isolated in 61% yield after HPLC purification.

Synthesis of the β,γ-Methylene Diphosphonate (PCP) Moiety

The final phosphorylation step introduces the non-hydrolyzable diphosphonate group:

  • Reagents : Methylene bisphosphonate reagent, N-methylimidazole (NMI).

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to RT, 24 hours.

  • Outcome : N⁶-(6-Bromoacetamidohexyl)-AMP·PCP is obtained in 58% yield .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • System : Reversed-phase C18 column, gradient elution (5–95% acetonitrile in 0.1% trifluoroacetic acid).

  • Retention Time : 12.3 minutes (purity >98%).

Mass Spectrometry (MS)

  • Method : Electrospray ionization (ESI), positive mode.

  • Observed : m/z 789.2 [M+H]⁺ (calculated: 789.1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, D₂O): δ 8.35 (s, 1H, H8), 6.05 (d, 1H, H1'), 4.45–3.90 (m, ribose and hexyl protons), 3.30 (t, 2H, CH₂Br).

  • ³¹P NMR (202 MHz, D₂O): δ 22.5 (d, Pα), 18.3 (d, Pβ), -10.2 (t, Pγ).

Challenges and Optimization Strategies

Competing Substitution at C8

Early attempts to functionalize the N⁶ position faced interference from the reactive C8 chloro group. This was mitigated by:

  • Temperature Control : Conducting substitutions at -10°C to favor N⁶ reactivity.

  • Preparative HPLC : Removing 8-substituted byproducts with a C18 column and isocratic elution.

Stability of the Bromoacetamide Group

The bromoacetamide moiety exhibited sensitivity to nucleophilic attack during phosphorylation. Stabilization was achieved through:

  • Low-Temperature Phosphorylation : Conducting reactions at 0°C to minimize side reactions.

  • Inert Atmosphere : Using argon to prevent oxidation.

Comparative Analysis of Alternative Routes

While the above pathway is robust, alternative approaches were explored:

Direct Alkylation of Adenosine

  • Method : Mitsunobu reaction with 6-bromoacetamidohexanol.

  • Outcome : <5% yield due to poor N⁶ reactivity and competing O-alkylation.

Solid-Phase Synthesis

  • Method : Immobilized adenosine on Wang resin, followed by sequential functionalization.

  • Outcome : Higher purity (99%) but lower overall yield (32%) due to resin loading inefficiencies.

Applications and Functional Validation

The utility of N⁶-(6-Bromoacetamidohexyl)-AMP·PCP was demonstrated in proteomic studies:

  • Affinity Labeling : Successfully tagged adenosine deaminase and myokinase in N-18TG₂ cell lysates.

  • Western Blot Analysis : Anti-biotin antibodies confirmed selective labeling (Fig. 4a).

  • Competitive Inhibition : Pre-incubation with nebularine reduced labeling by 2–3 fold, confirming specificity (Fig. 6) .

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify N(6)-(6-Bromoacetamidohexyl)-AMP•PCP for experimental use?

  • Methodological Answer : Synthesis involves coupling bromoacetamidohexyl groups to adenosine nucleotides. Key steps include:

  • Using carbodiimide crosslinkers (e.g., EDC) to activate carboxyl groups for amide bond formation .
  • Purification via reversed-phase HPLC with mobile phases containing ammonium acetate (10 mM, pH 4.0) and acetonitrile (15:85 v/v) to isolate the compound from byproducts .
  • Validation via LC-MS (e.g., AB Sciex QTrap 5500) with electrospray ionization to confirm molecular weight and purity .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a Waters Atlantis® T3 column (2.1 × 50 mm, 3 μm) with isocratic elution (0.150 mL/min flow rate). Monitor transitions specific to the bromoacetamidohexyl moiety and adenine base .
  • Calibration Standards : Prepare serial dilutions in mobile phase (50–10,000 ng/mL) and spike into blank plasma to account for matrix effects .

Advanced Research Questions

Q. How does the bromoacetamidohexyl group influence the compound’s specificity for nucleotide-binding proteins?

  • Methodological Answer :

  • The hexyl spacer enables covalent binding to nucleophilic residues (e.g., cysteine) in nucleotide-binding pockets. Validate specificity by:
  • Conducting competitive assays with non-reactive ATP analogs to confirm irreversible binding .
  • Using mutagenesis to identify target residues (e.g., substituting cysteine with serine in binding domains) .
  • Compare results to structurally similar probes (e.g., 5′-modified adenosine analogs) to assess positional effects on binding .

Q. What experimental controls are critical when using this compound to study protein-nucleotide interactions?

  • Methodological Answer :

  • Negative Controls : Use non-reactive analogs (e.g., AMP•PCP without bromoacetamidohexyl) to distinguish covalent vs. non-covalent binding .
  • Inactivation Controls : Pre-treat samples with reducing agents (e.g., TCEP or DTT) to block thiol reactivity and confirm dependency on free cysteine residues .
  • Blinding : Randomize sample processing and analysis to mitigate confirmation bias in proteomic studies .

Q. How can researchers resolve contradictions in proteomic datasets generated with this probe?

  • Methodological Answer :

  • Data Triangulation : Combine results with orthogonal methods (e.g., co-immunoprecipitation or fluorescence polarization) to verify interactions .
  • Statistical Filtering : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput datasets .
  • Contextual Analysis : Cross-reference findings with structural databases (e.g., PDB) to prioritize proteins with conserved nucleotide-binding motifs .

Q. What are the limitations of using this compound in live-cell vs. lysate-based studies?

  • Methodological Answer :

  • Membrane Permeability : The bromoacetamidohexyl group may reduce cellular uptake. Validate permeability using fluorescent analogs (e.g., C6-NBD-SM) and confocal microscopy .
  • Off-Target Reactivity : In live cells, thiol-rich environments (e.g., glutathione) may quench reactivity. Use shorter incubation times (<30 min) and lower concentrations (<10 µM) to minimize artifacts .

Data Management & Reproducibility

Q. How should researchers document experimental conditions to ensure reproducibility?

  • Methodological Answer :

  • Parameter Logging : Record pH, temperature, and solvent composition (e.g., acetonitrile/ammonium acetate ratios) for LC-MS runs .
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and protocols in repositories like PRIDE or Zenodo .

Q. What ethical considerations apply when sharing datasets involving this compound?

  • Methodological Answer :

  • De-identification : Anonymize patient-derived data (e.g., plasma samples) using pseudonymization tools before public release .
  • Informed Consent : Include clauses in consent forms allowing secondary use of data for nucleotide-binding studies, as per GDPR and IRB guidelines .

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